molecular formula C18H23ClN6O2 B2997117 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1170561-50-8

1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No.: B2997117
CAS No.: 1170561-50-8
M. Wt: 390.87
InChI Key: WHOSNSANTIYHLT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a chemical compound with the CAS Number 1170561-50-8 and a molecular formula of C18H23ClN6O2 . It has a molecular weight of 390.9 g/mol . This urea derivative features a complex structure incorporating a chlorophenyl group, a urea linker, and a pyrimidine ring substituted with a 4-methylpiperazine moiety . While the specific biological activity and research applications of this compound are not detailed in the available literature, its molecular architecture suggests potential as a scaffold for pharmacological investigation. Compounds with similar structural features, such as those containing pyrimidine and piperazine groups, are often explored in medicinal chemistry for their interactions with various enzyme systems, including kinase targets . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-24-6-8-25(9-7-24)16-12-17(22-13-21-16)27-10-5-20-18(26)23-15-4-2-3-14(19)11-15/h2-4,11-13H,5-10H2,1H3,(H2,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOSNSANTIYHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps, starting with the chlorination of phenyl compounds to introduce the chlorophenyl group. Subsequent reactions may include the formation of the piperazine ring and the urea group through various organic synthesis techniques such as nucleophilic substitution and condensation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include chlorinated phenols, piperazine derivatives, and urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name (CAS/Reference) Core Heterocycle Substituent Modifications Molecular Formula Molecular Weight Evidence ID
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea (933253-86-2) Pyrimidine Pyrrolidinyl (vs. methylpiperazinyl); amino-linked phenyl group C23H24ClN7O 458.0
1-(4-Methoxy-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea (1170217-24-9) Pyrimidine Methoxy/methylphenyl; imidazole substituent C19H23N7O2 381.4
1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea (1058175-25-9) Pyridazinone Dimethoxyphenyl; pyridazinone core C22H23ClN4O4 442.9
1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea (1797124-29-8) Piperidine-linked pyridine Cyanopyridine; piperidine linker C19H20ClN5O 369.8
1-(3-Chloro-2-methylphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (1396559-53-7) Pyrimidinone Ethyl-pyrimidinone; chloromethylphenyl C16H18ClN4O2 333.8

Key Differences and Implications

Heterocyclic Core Modifications Pyrimidine vs. This may alter target selectivity or metabolic stability .

Substituent Variations

  • Piperazine vs. Pyrrolidine () : Replacing 4-methylpiperazine with pyrrolidine removes one nitrogen atom, reducing basicity and possibly altering solubility or off-target effects .
  • Imidazole vs. Piperazine () : Imidazole’s aromatic nitrogen may enhance metal chelation or hydrogen bonding, which could influence kinase inhibition profiles .

Linker and Functional Groups Ethoxyethyl vs. Aminoethyl (): The ethoxyethyl linker in the target compound may improve flexibility and membrane permeability compared to rigid aminoethyl linkers.

Hypothetical Pharmacological Implications

  • Target Selectivity : The 4-methylpiperazine in the target compound may confer selectivity for serotonin or dopamine receptors, whereas pyrrolidine/imidazole substituents (Evidences 2, 4) might shift activity toward kinase targets (e.g., EGFR or VEGFR).
  • Metabolic Stability : Fluorinated derivatives (e.g., ) typically exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Biological Activity

1-(3-Chlorophenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H23ClN4O
  • Molecular Weight : 354.86 g/mol
  • CAS Number : Not specified in the available data.

The structure includes a chlorophenyl group, a piperazine moiety, and a pyrimidine derivative, which may contribute to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases and hydrolases involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein kinase (MAPK). These enzymes play critical roles in neuroinflammation and other chronic inflammatory diseases .
  • Neuroprotective Effects : In cellular models of neurodegenerative diseases, the compound demonstrated the ability to mitigate neuronal death caused by amyloid oligomers. This effect is likely mediated through the inhibition of inflammatory pathways and the promotion of neurite outgrowth .
  • Anti-inflammatory Activity : The compound has been reported to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6, by inhibiting NF-κB signaling pathways in activated microglia .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Enzyme InhibitionInhibits sEH and p38 MAPK
NeuroprotectionPrevents neuronal death in AD models
Anti-inflammatoryReduces TNF-α and IL-6 production
CytotoxicityLow cytotoxicity in neuronal cells

Case Studies

Several studies have evaluated the efficacy of this compound in various models:

  • Alzheimer's Disease Models : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced amyloid-induced toxicity, promoting cell survival and neurite outgrowth. The mechanism involved suppression of tau hyperphosphorylation and mitochondrial dysfunction, highlighting its potential as a therapeutic agent for Alzheimer's disease .
  • Inflammatory Response Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved behavioral outcomes, suggesting its utility in treating conditions characterized by chronic inflammation .

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